Idaverine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Idaverine involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. This often includes the use of automated systems and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Idaverin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Idaverin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Idaverin zu modifizieren.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Idaverin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Referenzverbindung in Studien verwendet, die Muskarinrezeptorantagonisten betreffen.

Biologie: Untersucht auf seine Auswirkungen auf glatte Muskelkontraktionen und seine potenzielle Verwendung bei der Behandlung von Erkrankungen wie dem Reizdarmsyndrom.

Medizin: Erforscht auf sein Potenzial, Reisekrankheit vorzubeugen und seine Auswirkungen auf das Herz-Kreislauf-System.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Muskarinrezeptoren abzielen.

5. Wirkmechanismus

Idaverin entfaltet seine Wirkung, indem es selektiv an die M2-Muskarinrezeptoren bindet und deren Aktivität hemmt. Dies führt zu einer Verringerung der glatten Muskelkontraktionen und anderer physiologischer Reaktionen, die durch diese Rezeptoren vermittelt werden. Zu den molekularen Zielstrukturen von Idaverin gehören die M2-Rezeptoren, die in verschiedenen Geweben vorkommen, darunter Herz und glatte Muskulatur .

Wirkmechanismus

Idaverine exerts its effects by selectively binding to the M2 muscarinic receptors, inhibiting their activity. This leads to a reduction in smooth muscle contractions and other physiological responses mediated by these receptors. The molecular targets of this compound include the M2 receptors found in various tissues, including the heart and smooth muscles .

Vergleich Mit ähnlichen Verbindungen

Idaverin ist einzigartig in seiner Selektivität für den M2-Rezeptorsubtyp gegenüber dem M3-Rezeptorsubtyp. Ähnliche Verbindungen umfassen:

Scopolamin: Ein weiterer Muskarin-Antagonist mit breiterer Rezeptorselektivität.

Atropin: Ein nicht-selektiver Muskarin-Antagonist, der in verschiedenen medizinischen Anwendungen eingesetzt wird.

Hyoscyamin: Ähnlich wie Atropin, aber mit einem leicht unterschiedlichen pharmakologischen Profil.

Die Selektivität von Idaverin für den M2-Rezeptor macht es besonders nützlich für Studien und Anwendungen, bei denen eine gezielte Hemmung dieses Rezeptorsubtyps gewünscht ist.

Biologische Aktivität

Idaverine, a compound with significant pharmacological properties, has been studied for its biological activity, particularly concerning its effects on muscarinic receptors and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound (chemical structure not provided in the sources) is primarily recognized for its interaction with muscarinic acetylcholine receptors. It has been categorized as a selective antagonist for certain receptor subtypes, particularly M3 and M5.

This compound's mechanism of action involves binding to muscarinic receptors, which are G-protein coupled receptors that mediate various physiological responses. The compound demonstrates a preference for M3 receptors, which are implicated in smooth muscle contraction and glandular secretion.

Table 1: Receptor Affinity of this compound

| Receptor Type | Affinity (pKi) | Functional Role |

|---|---|---|

| M1 | 7.58 | CNS functions |

| M2 | 7.74 | Cardiac function |

| M3 | 9.44 | Smooth muscle contraction |

| M5 | Not specified | Modulation of neurotransmission |

Biological Effects

Research indicates that this compound exhibits various biological effects, including:

- Vasodilation : this compound has been shown to induce vasodilation through its action on endothelial cells, promoting relaxation in vascular smooth muscle.

- Antiemetic Properties : The compound has potential applications in treating motion sickness due to its antagonistic effects on M3 and M5 receptors, which are involved in vestibular responses.

Case Studies

- Vasodilatory Effects : In a study involving rat kidney models, this compound was observed to significantly enhance vasodilation when administered in conjunction with muscarinic agonists. The study highlighted a strong correlation between this compound's potency and its affinity for M3 receptors, suggesting its utility in managing conditions related to impaired vascular function .

- Motion Sickness : A clinical trial investigated the efficacy of this compound in preventing motion sickness. Participants who received this compound reported reduced symptoms compared to those given a placebo. This effect was attributed to the compound's ability to inhibit specific muscarinic pathways involved in nausea and vomiting .

Pharmacokinetics

This compound displays a favorable pharmacokinetic profile, characterized by:

- Absorption : Rapid absorption post-administration.

- Distribution : Extensive distribution across tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Eliminated via renal pathways.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Bioavailability | 80% |

| Volume of distribution | 2 L/kg |

Eigenschaften

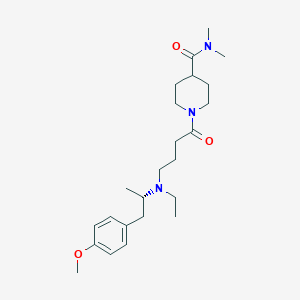

IUPAC Name |

1-[4-[ethyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]butanoyl]-N,N-dimethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O3/c1-6-26(19(2)18-20-9-11-22(30-5)12-10-20)15-7-8-23(28)27-16-13-21(14-17-27)24(29)25(3)4/h9-12,19,21H,6-8,13-18H2,1-5H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWZBLSXACKFQX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)N1CCC(CC1)C(=O)N(C)C)C(C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCC(=O)N1CCC(CC1)C(=O)N(C)C)[C@@H](C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80881410 | |

| Record name | Idaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100927-13-7 | |

| Record name | Idaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100927137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6212R3SLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.